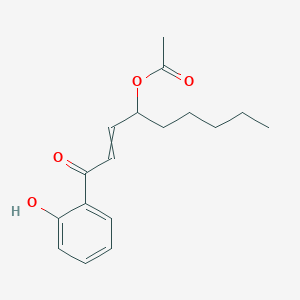
1-(2-Hydroxyphenyl)-1-oxonon-2-en-4-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-羟基苯基)-1-氧代壬-2-烯-4-基乙酸酯是一种有机化合物,属于酚类酯类。该化合物以其羟基苯基基团连接到壬-2-烯-4-基乙酸酯部分为特征。
准备方法
合成路线和反应条件
1-(2-羟基苯基)-1-氧代壬-2-烯-4-基乙酸酯的合成通常涉及 1-(2-羟基苯基)-1-氧代壬-2-烯-4-醇与乙酸酐的酯化反应。该反应通常在催化剂如硫酸或对甲苯磺酸的存在下进行,以促进酯化过程。反应混合物在回流条件下加热,以确保起始原料完全转化为所需的酯。
工业生产方法
在工业环境中,1-(2-羟基苯基)-1-氧代壬-2-烯-4-基乙酸酯的生产可以通过使用连续流动反应器来扩大规模。这些反应器可以精确控制反应参数,如温度、压力和停留时间,从而提高最终产品的产量和纯度。此外,可以使用环保溶剂和催化剂来最大限度地减少生产过程对环境的影响。
化学反应分析
反应类型
1-(2-羟基苯基)-1-氧代壬-2-烯-4-基乙酸酯会发生多种化学反应,包括:
氧化: 羟基苯基基团可以被氧化形成醌类。
还原: 羰基可以被还原形成醇类。
取代: 乙酸酯基团可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂,如高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃) 可在酸性或碱性条件下使用。
还原: 通常在无水条件下使用还原剂,如硼氢化钠 (NaBH₄) 或氢化锂铝 (LiAlH₄)。
取代: 在氢氧化钠 (NaOH) 或碳酸钾 (K₂CO₃) 等碱的存在下,可以使用胺、硫醇或醇等亲核试剂。
主要生成物
氧化: 醌类和相关化合物。
还原: 醇衍生物。
取代: 各种取代的酚类酯。
科学研究应用
1-(2-羟基苯基)-1-氧代壬-2-烯-4-基乙酸酯在科学研究中具有多种应用,包括:
化学: 它被用作合成更复杂有机分子的构建单元。
医药: 它正在被研究其潜在的药理特性,包括抗炎和抗氧化活性。它能够发生各种化学转化使其成为药物开发的候选化合物。
工业: 该化合物用于生产特种化学品和材料,包括聚合物和涂料。
作用机制
1-(2-羟基苯基)-1-氧代壬-2-烯-4-基乙酸酯的作用机制涉及它与特定分子靶标和途径的相互作用。羟基苯基基团可以参与与生物大分子之间的氢键和π-π相互作用,影响其结构和功能。乙酸酯部分可以发生水解释放乙酸,从而调节局部环境的 pH 值并影响酶活性。
相似化合物的比较
类似化合物
1-(2-羟基苯基)-1-氧代壬-2-烯-4-基苯甲酸酯: 与之结构类似,但具有苯甲酸酯基团而不是乙酸酯基团。
1-(2-羟基苯基)-1-氧代壬-2-烯-4-基丙酸酯: 与之结构类似,但具有丙酸酯基团而不是乙酸酯基团。
1-(2-羟基苯基)-1-氧代壬-2-烯-4-基丁酸酯: 与之结构类似,但具有丁酸酯基团而不是乙酸酯基团。
独特性
1-(2-羟基苯基)-1-氧代壬-2-烯-4-基乙酸酯的独特性在于它独特的官能团组合,赋予了它独特的化学反应性和生物活性。羟基苯基基团和乙酸酯部分的存在使得它能够进行广泛的化学转化,并与生物靶标相互作用,使其成为各个研究和工业领域中具有价值的化合物。
属性
CAS 编号 |
192440-21-4 |
|---|---|
分子式 |
C17H22O4 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
[1-(2-hydroxyphenyl)-1-oxonon-2-en-4-yl] acetate |
InChI |
InChI=1S/C17H22O4/c1-3-4-5-8-14(21-13(2)18)11-12-17(20)15-9-6-7-10-16(15)19/h6-7,9-12,14,19H,3-5,8H2,1-2H3 |
InChI 键 |
SJSVRYGYPJKDOT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C=CC(=O)C1=CC=CC=C1O)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide](/img/structure/B12554087.png)
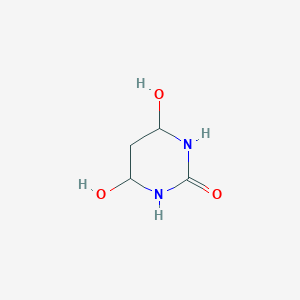
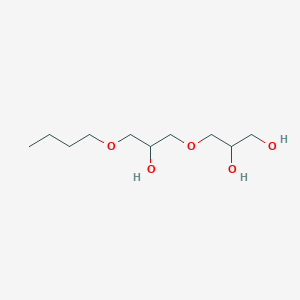
![Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate](/img/structure/B12554101.png)

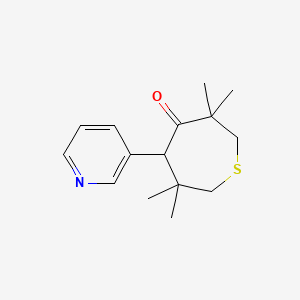
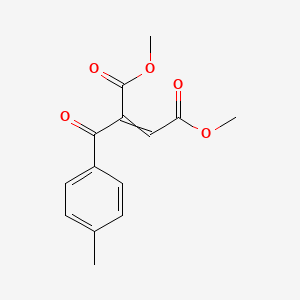
![2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide](/img/structure/B12554126.png)
![Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole](/img/structure/B12554133.png)
![[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid](/img/structure/B12554136.png)
![1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro-](/img/structure/B12554138.png)
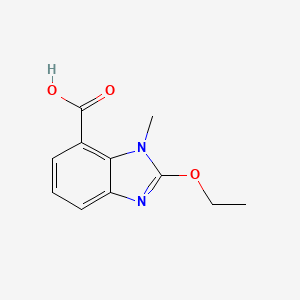
![2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile](/img/structure/B12554157.png)
![4,4'-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1'-biphenyl](/img/structure/B12554166.png)
